Wright stain

Übersicht

Beschreibung

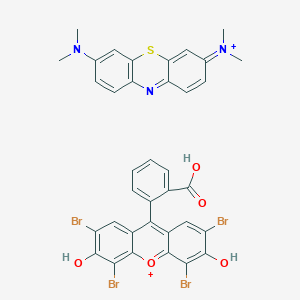

Wright’s stain is a hematologic stain that facilitates the differentiation of blood cell types. It is a mixture of eosin (red) and methylene blue dyes. This stain is primarily used to stain peripheral blood smears, urine samples, and bone marrow aspirates, which are examined under a light microscope. It was devised by James Homer Wright in 1902 as a modification of the Romanowsky stain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Wright’s stain is a polychromatic stain consisting of a mixture of eosin and methylene blue. The preparation involves mixing 1.0 gram of Wright’s stain powder with 400 milliliters of water-free methanol. The solution is then diluted with a phosphate buffer (pH 6.5/6.8) consisting of 0.663 grams of potassium dihydrogen phosphate, 0.256 grams of disodium hydrogen phosphate, and 100 milliliters of distilled water .

Industrial Production Methods

The industrial production of Wright’s stain involves the synthesis of the dye components, eosin and methylene blue, followed by their combination in specific proportions. The dyes are synthesized through chemical reactions involving aromatic compounds and various reagents. The final product is then purified, mixed with methanol, and packaged for distribution.

Analyse Chemischer Reaktionen

Types of Reactions

Wright’s stain undergoes several types of reactions, including ionization and complex formation. The eosin component, being an acidic anionic dye, reacts with basic cellular components, while methylene blue, a basic cationic dye, reacts with acidic cellular components .

Common Reagents and Conditions

Eosin Y: Stains basic components such as hemoglobin and eosinophilic granules an orange to pink color.

Methylene Blue: Stains acidic cellular components such as nucleic acid and basophilic granules in varying shades of blue.

Phosphate Buffer: Used to dilute the staining solution and trigger ionization.

Major Products Formed

The major products formed during the staining process are the colored complexes between the dye molecules and the cellular components. These complexes result in the differential staining of various cell types, allowing for their identification under a microscope.

Wissenschaftliche Forschungsanwendungen

Hematological Applications

Differential White Blood Cell Counts

Wright stain is essential for performing differential white blood cell (WBC) counts, which help diagnose conditions such as infections, leukemias, and other hematological disorders. The stain allows for the identification of various WBC types based on their morphology:

| Cell Type | Appearance |

|---|---|

| Erythrocytes | Yellowish-red |

| Neutrophils | Dark purple nucleus; pale pink cytoplasm with reddish granules |

| Eosinophils | Blue nucleus; red to orange granules |

| Basophils | Purple to dark blue nucleus; dark purple granules |

| Lymphocytes | Dark purple nucleus; sky blue cytoplasm |

| Monocytes | Dark purple nucleus; mosaic pink and blue cytoplasm |

| Platelets | Violet to purple granules |

This morphological differentiation is crucial for diagnosing various blood disorders and infections .

Bone Marrow Examination

In addition to peripheral blood smears, this compound is used extensively in examining bone marrow aspirates. It helps in evaluating hematopoiesis and identifying abnormal cell populations that may indicate conditions like aplastic anemia or hematological malignancies .

Infectious Disease Diagnosis

Malaria Detection

this compound plays a significant role in diagnosing malaria by staining blood smears to visualize Plasmodium species. A notable case involved a patient returning from Kenya who presented with symptoms of malaria. The Wright-Giemsa stained blood smear revealed characteristic trophozoites and gametocytes of Plasmodium ovale, confirming the diagnosis .

Bacterial Pathogen Identification

A study evaluated the utility of this compound in stool samples to detect fecal leukocytes as an indicator of bacterial pathogens. The results showed a sensitivity of 82% and specificity of 83% for detecting pathogens like Shigella and Salmonella. This demonstrates its effectiveness in emergency settings for diagnosing infectious diarrhea .

Urinary Tract Infections

This compound is also applicable in urine cytology, where it aids in identifying eosinophils, which can indicate conditions like interstitial nephritis or urinary tract infections. The ability to visualize these cells enhances diagnostic accuracy in urological assessments .

Cytogenetics

In cytogenetics, this compound is utilized to stain chromosomes, facilitating the diagnosis of genetic syndromes and diseases. The staining enhances visibility under a microscope, allowing for detailed examination of chromosomal abnormalities .

Research Applications

Recent advancements have incorporated computational pathology techniques that utilize images from Wright-stained smears to analyze white blood cell abnormalities quantitatively. This approach enhances diagnostic capabilities by combining traditional microscopy with modern imaging technologies .

Case Studies

-

Case Study 1: Malaria Diagnosis

A 22-year-old male returning from Kenya was diagnosed with malaria through a Wright-Giemsa stained blood smear, highlighting the stain's critical role in infectious disease diagnostics . -

Case Study 2: Bacterial Infection Detection

In an emergency department study, this compound was effectively used to predict bacterial pathogens in stool samples, demonstrating its clinical relevance in acute care settings .

Wirkmechanismus

Wright’s stain works by binding to specific cellular components based on their chemical properties. Eosin, being an acidic dye, binds to basic components such as hemoglobin, while methylene blue, a basic dye, binds to acidic components such as nucleic acids. This differential binding results in the distinct coloration of various cell types, allowing for their identification under a microscope .

Vergleich Mit ähnlichen Verbindungen

Wright’s stain is similar to other Romanowsky-type stains, such as:

Giemsa Stain: Contains methylene blue azure in addition to eosin and methylene blue, which intensifies nuclear features.

May-Grünwald Stain: Produces more intense coloration but takes longer to perform.

Leishman Stain: Another Romanowsky-type stain used for similar purposes.

Wright’s stain is unique in its ability to provide clear differentiation between blood cell types, making it particularly useful for performing differential white blood cell counts and evaluating blood cell morphology .

Biologische Aktivität

Wright stain is a vital histological stain used primarily in hematology and cytology for the examination of blood and bone marrow smears. It facilitates the differentiation of various cell types, aiding in the diagnosis of numerous hematological disorders, including infections and malignancies. This article explores the biological activity of this compound, its applications, mechanisms, and findings from case studies.

This compound operates through a combination of chemical and physical processes. The staining mechanism involves the following steps:

- Preparation : Blood smears are fixed using methanol, which preserves cellular morphology.

- Staining : The this compound is applied, allowing it to bind to cellular components.

- Buffering : A buffer solution precipitates the dye, enhancing its interaction with cellular structures.

- Differentiation : The stain differentiates cells based on their cytoplasmic and nuclear characteristics, yielding distinct colors that assist in identification.

The primary components of this compound include methylene blue (a basic dye) and eosin (an acidic dye), which together provide a spectrum of colors for various cellular elements.

Applications

This compound has several key applications in biological research and clinical diagnostics:

- Hematological Analysis : It is extensively used for staining peripheral blood smears to identify different types of blood cells, including red blood cells (RBCs), white blood cells (WBCs), and platelets.

- Detection of Parasites : It is instrumental in identifying blood-borne parasites such as Plasmodium species responsible for malaria. For instance, a case study reported using this compound to confirm mixed infections of P. falciparum and P. ovale in a patient with recurrent fever .

- Cytogenetics : this compound aids in the karyotyping of human embryonic stem cells and the analysis of hematopoietic cell cytogenetics .

- Research on Model Organisms : In studies involving Tetrahymena, this compound has been utilized to visualize various life cycle stages and cellular structures .

Case Study 1: Malaria Diagnosis

In a clinical case reported by the CDC, this compound was used to prepare blood smears from a patient with a travel history to Ghana. The smear revealed Plasmodium parasites, confirming a mixed infection with P. falciparum and P. ovale. The diagnostic features included enlarged infected RBCs with characteristic pigment .

Case Study 2: Melanocyte Repigmentation

A study evaluated the efficacy of melanocyte transplantation for treating vitiligo, utilizing this compound to assess repigmentation outcomes over six months. Statistical analysis showed significant differences in repigmentation between treated and control areas (p < 0.05) at all observed time points .

Research Findings

Recent studies have highlighted the advantages of using this compound compared to other staining methods:

- Reproducibility : The purified dyes in this compound ensure consistent staining across different samples, which is critical for accurate diagnosis .

- Sensitivity : It has been reported that this compound can detect fine cytological features that may be overlooked by other stains .

- Versatility : The ability to quickly adapt this compound protocols allows for rapid diagnosis in clinical settings, particularly for infectious diseases where time is critical .

Data Table

The following table summarizes key findings from studies employing this compound:

| Study/Case | Application | Key Findings | Statistical Significance |

|---|---|---|---|

| CDC Case #350 | Malaria Diagnosis | Confirmed mixed Plasmodium infection | N/A |

| Vitiligo Study | Melanocyte Repigmentation | Significant repigmentation in treated lesions | p < 0.05 |

| Tetrahymena Study | Cellular Visualization | Effective in visualizing organelles at various stages | N/A |

Eigenschaften

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-10-ium-9-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.C16H18N3S/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h1-6H,(H2-,25,26,27,28);5-10H,1-4H3/q;+1/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIKDPDWFVPGOD-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C(C(=C1)C2=C3C=C(C(=C(C3=[O+]C4=C(C(=C(C=C24)Br)O)Br)Br)O)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H27Br4N3O5S+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.